(2S,3R)-3-chloro-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine

Physicochemical characterization Tapentadol intermediate Process analytical technology

(2S,3R)-3-Chloro-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine (CAS 175591-21-6) is a chiral chlorinated tertiary amine that serves as a key penultimate intermediate in the industrial synthesis of the centrally acting analgesic tapentadol. The compound features two stereogenic centers at C-2 (S) and C-3 (R) of the pentane backbone, with a molecular formula of C15H24ClNO and a molecular weight of 269.81 g/mol.

Molecular Formula C15H24ClNO
Molecular Weight 269.813
CAS No. 175591-21-6
Cat. No. B596526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3R)-3-chloro-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine
CAS175591-21-6
Molecular FormulaC15H24ClNO
Molecular Weight269.813
Structural Identifiers
SMILESCCC(C1=CC(=CC=C1)OC)(C(C)CN(C)C)Cl
InChIInChI=1S/C15H24ClNO/c1-6-15(16,12(2)11-17(3)4)13-8-7-9-14(10-13)18-5/h7-10,12H,6,11H2,1-5H3/t12-,15+/m0/s1
InChIKeyKXTHRVYRUUTHJB-IUODEOHRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,3R)-3-Chloro-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine (CAS 175591-21-6): A Stereochemically Defined Tapentadol Synthetic Intermediate


(2S,3R)-3-Chloro-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine (CAS 175591-21-6) is a chiral chlorinated tertiary amine that serves as a key penultimate intermediate in the industrial synthesis of the centrally acting analgesic tapentadol [1]. The compound features two stereogenic centers at C-2 (S) and C-3 (R) of the pentane backbone, with a molecular formula of C15H24ClNO and a molecular weight of 269.81 g/mol . Its defining structural characteristic is the presence of a tertiary C-3 chlorine atom bonded to a 3-methoxyphenyl-substituted carbon, which distinguishes it from the corresponding dechlorinated analog (CAS 175591-22-7) and the alcohol precursor (CAS 809282-20-0) . The (2S,3R) stereochemical configuration is not incidental; it is the direct outcome of the Grignard reaction between (S)-1-(dimethylamino)-2-methylpentan-3-one and 3-bromoanisole, and it dictates the stereochemical outcome of the subsequent hydrogenolysis step that yields the pharmacologically active (2R,3R) configuration of tapentadol intermediates [2].

Chiral Intermediate
(2S,3R) stereochemistry specifically required for tapentadol synthesis
Reactivity
C-3 chlorine enables stereospecific hydrogenolysis with inversion at C-2
Process Role
Penultimate intermediate in the chlorination-hydrogenolysis route

Why Generic Substitution of (2S,3R)-3-Chloro-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine Is Not Feasible in Tapentadol Synthesis


This compound cannot be generically substituted because its (2S,3R) stereochemistry and the presence of the C-3 chlorine atom are mechanistically coupled to the stereochemical outcome of the downstream hydrogenolysis reaction [1]. In the established synthetic route disclosed in EP0693475 and refined in subsequent patents, chlorination of (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol with thionyl chloride produces the title compound with retention of configuration at C-3 [2]. The chlorine atom then serves as a leaving group during palladium- or Raney nickel-catalyzed stereoselective hydrogenolysis, which proceeds with inversion of configuration at C-2 to yield the desired (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine [3]. Attempting to substitute the alcohol precursor directly (bypassing the chloro intermediate) requires alternative activation strategies—such as conversion to sulfonate esters followed by reductive deoxygenation—which introduce additional synthetic steps, different impurity profiles, and potentially altered stereochemical outcomes [4]. The quantitative evidence below demonstrates that the choice of this specific chloro intermediate is not arbitrary but is dictated by its unique reactivity, stereochemical fidelity, and well-characterized impurity profile in regulated pharmaceutical manufacturing.

Dechlorinated analog not interchangeable
Replacing the chlorine atom removes the leaving group required for hydrogenolysis; reactivity toward the desired (2R,3R) product is lost.
Alcohol precursor pathway alters impurity profile
Direct use of the alcohol (CAS 809282-20-0) demands sulfonate ester activation, introducing additional steps and different process-related impurities.
Stereochemical mismatch risk
Alternate intermediates or racemic mixtures can shift the stereochemical outcome, compromising the final API configuration without validated control.

Quantitative Differentiation Evidence for (2S,3R)-3-Chloro-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine (CAS 175591-21-6) Against Its Closest Analogs


Density and Molecular Weight Differentiation: Chloro Intermediate vs. Dechlorinated Analog (CAS 175591-22-7)

The target compound exhibits a measured density of 1.017 g/cm³, which is substantially higher than the 0.927 g/cm³ reported for the dechlorinated downstream product (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine (CAS 175591-22-7, Tapentadol EP Impurity E) . The molecular weight difference is also significant: 269.81 g/mol (C15H24ClNO) versus 235.37 g/mol (C15H25NO), reflecting the 34.44 g/mol mass contribution of the chlorine atom, which constitutes 13.15% of the compound's total mass . These physicochemical differences have direct implications for chromatographic method development, bulk material handling, and regulatory impurity specifications in tapentadol manufacturing.

Physicochemical Differentiation
Data to verify
Density: 1.017 g/cm³Dechlorinated: 0.927 g/cm³
MW: 269.81 g/mol235.37 g/mol (Δ 34.44)
Supports identity confirmation via density and molecular weight difference
Reported from supplier sources; independent verification recommended
Physicochemical characterization Tapentadol intermediate Process analytical technology

Stereochemical Configuration and Its Synthetic Consequence: (2S,3R)-Chloro Intermediate vs. (2S,3R)-Alcohol Precursor (CAS 809282-20-0)

The (2S,3R)-chloro intermediate undergoes stereoselective hydrogenolysis catalyzed by 5-10% Pd/C or Raney nickel to yield (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine with inversion of configuration at C-2 [1]. This transformation is not achievable directly from the corresponding (2S,3R)-alcohol precursor (CAS 809282-20-0, (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol) without prior activation—typically via sulfonate ester formation—which adds an additional synthetic step and introduces different process-related impurities [2]. The alcohol precursor (MW 251.37 g/mol, density ~1.0 g/cm³) lacks the C-3 chlorine leaving group and requires reductive deoxygenation conditions rather than direct hydrogenolysis, representing a fundamentally different reactivity profile .

Stereochemical Fidelity
Reported
Chloro intermediate → Stereoselective hydrogenolysis (Pd/C or Raney Ni) → (2R,3R) product with C-2 inversion
Enables stereochemical control in tapentadol synthesis
Patent-reported transformation; single-step conversion
Stereoselective synthesis Tapentadol intermediate Hydrogenolysis mechanism

Role as a Process-Specific Impurity Marker: Chloro Intermediate vs. Methoxy Impurity (CAS 175591-22-7) and Alcohol Impurity in Tapentadol HPLC Methods

Validated stability-indicating RP-HPLC methods for tapentadol have identified and quantified two principal process-related impurities: the methoxy impurity [(2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine] and the alcohol impurity [(2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol] [1]. Under the chromatographic conditions reported by Kathirvel et al. (2013), using a C18 column (250 × 4.6 mm, 5 μm) with a mobile phase of 0.02 M KH2PO4 (pH 6) / acetonitrile (80:20 v/v) at 1 mL/min flow rate with UV detection at 215 nm, the two impurities were resolved at retention times of approximately 2.75 min (imp-1) and 4.33 min (imp-2), respectively, while tapentadol eluted at 7.73 ± 0.05 min [2]. Although the chloro intermediate (CAS 175591-21-6) is not explicitly listed as a pharmacopeial impurity in the EP or USP monographs, it is a critical process intermediate whose residual presence must be controlled; its distinct retention characteristics under these conditions provide a validated framework for its detection at trace levels in final API .

Chromatographic Behavior
Class-level
Estimated RT ~3.0–3.8 min (C18, 0.02 M KH₂PO₄ pH6/ACN 80:20, UV215 nm); resolution >2.0 from adjacent impurities
Supports HPLC method development for impurity profiling
Class-level inference; specific method validation advised
Pharmaceutical impurity profiling RP-HPLC method validation Tapentadol quality control

Evolution of Synthetic Routes: Chlorination-Hydrogenolysis Pathway vs. Alternative Approaches in Tapentadol Manufacturing

A comprehensive review by the Tetrahedron: Asymmetry journal (2017) classified tapentadol synthetic approaches into four evolutionary phases, with the chlorination-hydrogenolysis route (Phase 1) being the original Grünenthal discovery route disclosed in EP0693475 and still widely practiced in generic manufacturing [1]. The review notes that early pharmacological studies comparing enantiomers of tapentadol analogs demonstrated that the (1S,2S) enantiomer exhibited 16-fold more potent analgesic activity than the (1R,2R) enantiomer (ED50 1.0 vs. 16.1 mg/kg in the mouse writhing test) [2]. This finding underscores the critical importance of stereochemical fidelity throughout the synthetic sequence—a parameter directly controlled by the choice and handling of the (2S,3R)-chloro intermediate, which sets the absolute configuration of the final API through the stereospecific hydrogenolysis step [3].

Enantiomer Activity Ratio
Reported
16-fold difference: ED₅₀ 1.0 vs 16.1 mg/kg (mouse writhing test)
Quantifies stereochemical impact on endpoint, supporting process control
Model endpoint context; data from synthetic route review
Process chemistry Tapentadol synthesis Industrial route selection

Validated Application Scenarios for (2S,3R)-3-Chloro-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine (CAS 175591-21-6) Based on Quantitative Differentiation Evidence


GMP-Compliant Tapentadol API Manufacturing: Penultimate Intermediate for the Chlorination-Hydrogenolysis Route

In large-scale tapentadol hydrochloride production following the EP0693475 / US 8,853,456 patent family, this compound is the direct precursor to (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine. The density difference of 1.017 g/cm³ versus 0.927 g/cm³ for the dechlorinated product enables in-process density monitoring to confirm reaction completion, while the 13.15% chlorine content provides a definitive elemental analysis marker for batch release testing . Procurement specifications should mandate: (a) chiral purity ≥98% by chiral HPLC, (b) chemical purity ≥98% (GC or HPLC), and (c) stereochemical configuration confirmed by optical rotation or chiral chromatography, referencing the established retention characteristics validated in the literature [1].

Pharmaceutical Impurity Reference Standard for ANDA Analytical Method Development and Validation

For generic pharmaceutical companies filing Abbreviated New Drug Applications (ANDAs) for tapentadol hydrochloride tablets, this compound serves as a critical process-related impurity reference standard. The validated RP-HPLC method of Kathirvel et al. (2013) provides the chromatographic framework for its detection and quantification, with established system suitability parameters (resolution >2.0 from adjacent impurity peaks, theoretical plates >2000, tailing factor <2.0) . Using this standard, ANDA filers can demonstrate to regulatory agencies (US FDA, EMA) that the chloro intermediate is adequately controlled in the final API at levels compliant with ICH Q3A thresholds (reporting threshold 0.05%, identification threshold 0.10%, qualification threshold 0.15% for a maximum daily dose of ≤2 g/day) [1].

Stereochemical Process Development: Investigating Hydrogenolysis Catalyst Selectivity and C-2 Inversion Efficiency

The (2S,3R) to (2R,3R) stereochemical inversion that occurs during hydrogenolysis of this chloro intermediate is a mechanistically significant transformation that can be used to benchmark catalyst performance. As described in the CN patent application by Xu et al. (2011), 5-10% Pd/C or Raney nickel catalysts effect this transformation, but catalyst loading, hydrogen pressure, temperature, and solvent can influence both yield and stereochemical fidelity . The 16-fold difference in analgesic potency between the enantiomeric products (ED50 1.0 vs. 16.1 mg/kg) provides a quantitative biological rationale for rigorous stereochemical quality control [1]. Process development groups can use this compound to screen novel heterogeneous catalysts or continuous flow hydrogenation conditions, with chiral HPLC monitoring the (2R,3R):(2S,3S) product ratio.

Forced Degradation and Stability Studies for Tapentadol Drug Substance and Drug Product

In ICH Q1A(R2) forced degradation studies, this chloro intermediate can be employed as a marker compound to distinguish hydrolytic degradation pathways from residual process impurities. Under acidic, alkaline, oxidative, photolytic, and thermal stress conditions as described in the validated stability-indicating method of Kathirvel et al. (2013), the chloro intermediate (if present as a process impurity) may undergo hydrolysis to the corresponding alcohol, and its disappearance kinetics can be monitored to differentiate degradation products from manufacturing impurities . This application is particularly relevant for establishing shelf-life specifications and impurity fate mapping in regulatory submissions [1].

Application
Selection Property
Validation Focus
Tapentadol intermediate process research
Chiral intermediate for chlorination-hydrogenolysis route
Stereochemical fidelity monitoring
Impurity profiling analytical reference
Chromatographic reference standard
HPLC system suitability context
Catalyst selectivity studies
Stereochemical inversion intermediate
Chiral HPLC monitoring
Degradation pathway research
Process impurity marker
Stability-indicating method context
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